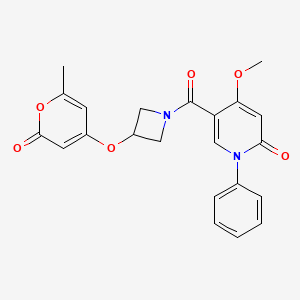
4-methoxy-5-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-1-phenylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-5-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-1-phenylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H20N2O6 and its molecular weight is 408.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-5-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-1-phenylpyridin-2(1H)-one involves a multi-step process. Typically, the synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the methoxy group at the 4th position. The next steps involve the formation of the azetidine ring and its subsequent functionalization to attach the 6-methyl-2-oxo-2H-pyran-4-yl moiety. The final step includes the attachment of the phenyl group to the 1st position of the pyridine ring.
Industrial Production Methods: In an industrial setting, this compound is typically produced using large-scale organic synthesis techniques that prioritize yield and purity. The reaction conditions, such as temperature, pressure, and solvents, are optimized to facilitate the desired reactions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, which may lead to the formation of corresponding oxo-derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of functional groups like carbonyls.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace leaving groups on the molecule, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions: The common reagents include acids, bases, oxidizing agents, and reducing agents, under controlled temperature and pressure to achieve specific reactions.
Major Products: The major products formed from these reactions are typically derivatives of the original compound, with modified functional groups that enhance or alter its chemical properties.
Scientific Research Applications: 4-methoxy-5-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-1-phenylpyridin-2(1H)-one has a broad range of applications:
Biology: Investigated for its potential biological activities, such as enzyme inhibition, receptor binding, and its effects on cellular pathways.
Medicine: Explored for its therapeutic potential, including its role in drug development for treating diseases or conditions based on its biological activity.
Industry: Employed in the development of advanced materials, coatings, and other industrial applications due to its unique chemical properties.
Mechanism of Action: The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. It may act by binding to these targets and modulating their activity, thereby influencing various biochemical pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds: When compared to similar compounds:
4-methoxy-1-phenylpyridin-2(1H)-one: Lacks the azetidine and pyran rings, resulting in different chemical properties and reactivity.
5-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)pyridin-2(1H)-one: Similar but lacks the methoxy group, affecting its interactions and applications.
1-phenylpyridin-2(1H)-one derivatives: With various substituents at different positions, showcasing a range of activities and uses.
The unique combination of the methoxy group, azetidine ring, and pyran moiety in this compound makes it a distinctive compound with specific applications and reactivity profiles that differentiate it from its analogs.
Propriétés
IUPAC Name |
4-methoxy-5-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-carbonyl]-1-phenylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6/c1-14-8-16(9-21(26)29-14)30-17-11-23(12-17)22(27)18-13-24(15-6-4-3-5-7-15)20(25)10-19(18)28-2/h3-10,13,17H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMUCGLKVFQYAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CN(C(=O)C=C3OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














